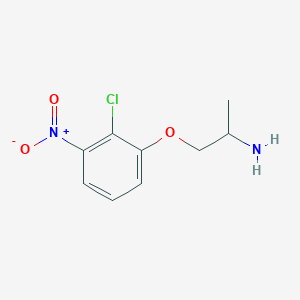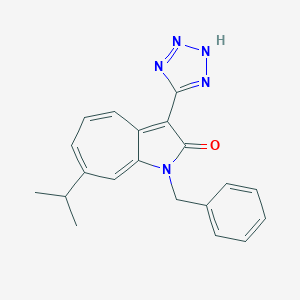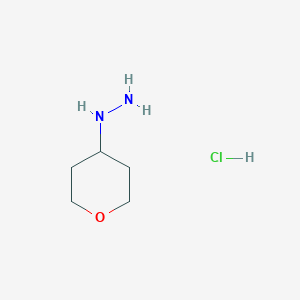
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazine derivatives with various substrates. For example, the reaction of 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride has been used to obtain compounds with tetrahydrofuranyl groups, showcasing the versatility of hydrazine derivatives in synthesis (Zhengyu Liu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds synthesized from hydrazine derivatives often features significant interactions, such as intramolecular hydrogen bonds. For instance, a compound obtained through similar synthesis exhibited intramolecular hydrogen bonding between an amino group and a pyrimidine N atom, highlighting the impact of synthesis choices on molecular conformation and interactions (Zhengyu Liu et al., 2009).
Chemical Reactions and Properties
Hydrazine derivatives react with various compounds to form a wide array of products. For example, the reaction of cyclic oxalyl compounds with hydrazines or hydrazones has led to the synthesis of pyrazole and pyridazinone derivatives, showcasing the chemical versatility and reactivity of hydrazine-based compounds (A. Şener et al., 2002).
Physical Properties Analysis
The physical properties of compounds synthesized from hydrazine derivatives, such as crystal structure and molecular geometry, are crucial for understanding their behavior and potential applications. For example, 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was synthesized and characterized by spectral and single-crystal X-ray diffraction studies, providing detailed information on its physical characteristics (M. Prabhudeva et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis of α,β-Didehydroamino Acid Derivatives
This compound is used in the synthesis of E- or Z-α,β-didehydroamino acid derivatives containing isoxazolyl or a pyrazolyl ring. The study emphasizes the effect of substituents and reaction conditions on the isomer ratio (Vraniar, Meden, Polanc, & Koevar, 2002).
Transformation into N-Substituted Benzamides
The compound undergoes transformation with heterocyclic hydrazines and 2,4-dinitrophenylhydrazine to form N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (Vranicar, Polanc, & Kočevar, 2003).
Antibacterial Agent Synthesis
In the search for new antibacterial agents, derivatives of this compound have been synthesized and evaluated for their antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Pharmaceutical Analysis
It's used in the spectrophotometric determination of some pharmaceutically important derivatives, through the formation of charge-transfer complexes (Ibrahim, Rizk, & Belal, 1986).
Synthesis of Anti-Diabetic Compounds
Novel compounds with potential anti-diabetic activity have been synthesized using derivatives of this compound (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).
Synthesis of Oxadiazoles with Antibacterial Activity
It's used in the synthesis of novel oxadiazoles, which are tested for antibacterial activity (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Heterocyclic Synthesis Containing Bridgehead Nitrogen Atom
The compound is involved in the synthesis of various heterocycles, including 1,2,4-tiazole and thiazole derivatives (Raslan & Khalil, 2003).
Synthesis of Novel Pyrane Glycosides
This compound is used in the synthesis of novel pyrane glycosides with potential antibacterial and antifungal activities (Srinivas, Sunitha, & Shamili, 2020).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause eye irritation . The hazard statements associated with it are H319, which means it causes serious eye irritation . The precautionary statements are P305+P351+P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
oxan-4-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-5-1-3-8-4-2-5;/h5,7H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCWBZMKKCTOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590912 | |
| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride | |
CAS RN |
194543-22-1 | |
| Record name | (Oxan-4-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxan-4-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

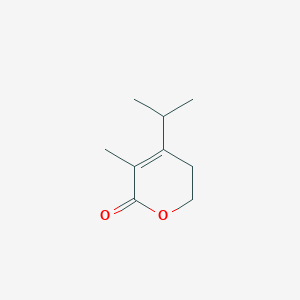
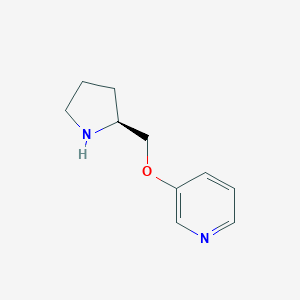
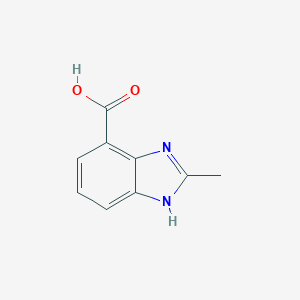



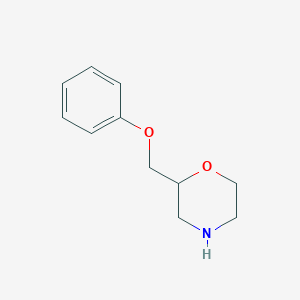
acetic acid](/img/structure/B66199.png)
